molecular formula C11H15ClFN3S B12214570 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine

1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine

Cat. No.: B12214570
M. Wt: 275.77 g/mol
InChI Key: VSPRZGWPLYZFBR-UHFFFAOYSA-N
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Description

1-[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine is a synthetic organic compound featuring a pyrazole core substituted with a 2-fluoroethyl group at the N1 position. The methanamine moiety is further functionalized with a 2-thienylmethyl group, introducing sulfur-containing aromaticity. The compound’s fluoroethyl group enhances lipophilicity, while the thienylmethyl substituent may contribute to π-π stacking interactions in biological systems.

Properties

Molecular Formula

C11H15ClFN3S

Molecular Weight

275.77 g/mol

IUPAC Name

1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C11H14FN3S.ClH/c12-4-6-15-10(3-5-14-15)8-13-9-11-2-1-7-16-11;/h1-3,5,7,13H,4,6,8-9H2;1H

InChI Key

VSPRZGWPLYZFBR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNCC2=CC=NN2CCF.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution using a fluoroethyl halide.

    Attachment of the Thienylmethyl Group: The thienylmethyl group can be attached through a nucleophilic substitution reaction involving a thienylmethyl halide and the pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl and thienylmethyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine with structurally related compounds from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Core Notable Properties/Applications Reference
This compound C₁₁H₁₅FN₃S ~240.3 2-fluoroethyl, 2-thienylmethyl Pyrazole Potential receptor modulation
1-[1-(2-fluoroethyl)-1H-imidazol-5-yl]methanamine dihydrochloride C₆H₁₁ClF₃N 189.61 2-fluoroethyl, hydrochloride salt Imidazole Enhanced water solubility (salt form)
1-(5-fluoro-2-thienyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine C₁₅H₁₅ClFN₃S 323.81 5-fluoro-2-thienyl, phenyl-pyrazole Pyrazole, Thiophene Higher molecular weight, halogenated
1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine C₁₀H₁₁F₃N₃O 295.69 2-furyl, 2,2,2-trifluoroethyl Pyrazole, Furan Electron-withdrawing CF₃ group

Key Observations:

Heterocyclic Core Variations: The target compound and ’s analog share a pyrazole core, while ’s compound uses an imidazole. Imidazoles exhibit higher basicity (pKa ~7) compared to pyrazoles (pKa ~2.5), affecting protonation states under physiological conditions.

Substituent Effects: The 2-fluoroethyl group in the target compound balances lipophilicity and metabolic stability. The 2-thienylmethyl group in the target compound provides sulfur-based aromaticity, which may improve interactions with cysteine-rich protein domains compared to ’s 5-fluoro-2-thienyl substituent.

Physicochemical Properties :

  • The dihydrochloride salt in ’s compound significantly improves aqueous solubility (critical for oral bioavailability), whereas the free base form of the target compound may require formulation optimization.
  • The higher molecular weight of ’s analog (323.81 g/mol) suggests reduced blood-brain barrier permeability compared to the target compound.

Research Findings and Implications

  • Structural Activity Relationships (SAR) : Fluorine substitution at the ethyl position (as in the target compound) is a common strategy to enhance metabolic stability without drastically increasing molecular weight.
  • Biological Activity Gaps: While none of the provided evidence directly addresses the target compound’s pharmacological activity, analogs like N-(1H-benzimidazol-2-yl)methanamines () have demonstrated effects on plant germination, hinting at possible bioactivity in eukaryotic systems.
  • Synthetic Accessibility : The pyrazole-thiophene scaffold is synthetically tractable, with routes likely involving nucleophilic substitution or Suzuki-Miyaura coupling, as seen in ’s pyrazole-triazole derivatives.

Biological Activity

1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been noted for their diverse pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, summarizing relevant research findings, mechanisms of action, and potential applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C12H18ClFN5
Molecular Weight 287.76 g/mol
CAS Number 1856072-56-4
IUPAC Name This compound

Biological Activity Overview

Recent studies have highlighted the biological activities of pyrazole compounds, including anti-inflammatory, analgesic, and anticancer properties. The mechanism of action often involves interaction with various molecular targets such as enzymes and receptors.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Modulation : Potential interaction with specific receptors could lead to modulation of signaling pathways relevant to disease processes.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models. This suggests that our compound may have similar properties due to its structural similarities with known COX inhibitors .
  • Anticancer Properties : Another investigation into pyrazole derivatives indicated their potential as anticancer agents through the induction of apoptosis in cancer cell lines. This was attributed to the ability of these compounds to interfere with cell cycle progression and promote programmed cell death.
  • Neuroprotective Effects : Research has also suggested that certain pyrazole derivatives can protect neuronal cells from oxidative stress-induced damage, indicating a possible therapeutic role in neurodegenerative diseases .

Comparative Analysis

To further understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameBiological ActivityUnique Features
1-(1-ethyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamineAnti-inflammatory, AnticancerEthyl group enhances lipophilicity
1-(1-methyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamineModerate analgesic effectsMethyl group may alter receptor binding
1-[1-(3-fluoropropyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamineAntioxidant propertiesFluoropropyl group increases stability

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